
(2-Ethyl-3,4-difluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-3,4-difluorophenyl)boronic acid: is an organoboron compound that contains a boronic acid functional group attached to a difluorophenyl ring with an ethyl substituent. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydroboration: One common method to prepare (2-Ethyl-3,4-difluorophenyl)boronic acid is through hydroboration. This involves the addition of a borane (BH3) to an alkene or alkyne, followed by oxidation to yield the boronic acid.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2-Ethyl-3,4-difluorophenyl)boronic acid can undergo oxidation to form the corresponding phenol.
Reduction: It can be reduced to form the corresponding borane.
Substitution: This compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: (2-Ethyl-3,4-difluorophenol)
Reduction: (2-Ethyl-3,4-difluorophenyl)borane
Substitution: Various substituted (2-Ethyl-3,4-difluorophenyl) derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Industry:
Mecanismo De Acción
The primary mechanism by which (2-Ethyl-3,4-difluorophenyl)boronic acid exerts its effects is through its ability to form stable carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. This involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired product. The boronic acid functional group acts as a Lewis acid, facilitating the formation of these bonds .
Comparación Con Compuestos Similares
- 3,4-Difluorophenylboronic acid
- 2,4-Difluorophenylboronic acid
- 3,5-Difluorophenylboronic acid
Comparison:
- Uniqueness: (2-Ethyl-3,4-difluorophenyl)boronic acid is unique due to the presence of both ethyl and difluoro substituents, which can influence its reactivity and selectivity in chemical reactions.
- Reactivity: Compared to other difluorophenylboronic acids, the ethyl group can provide steric hindrance, potentially affecting the compound’s reactivity in cross-coupling reactions .
Propiedades
Fórmula molecular |
C8H9BF2O2 |
|---|---|
Peso molecular |
185.97 g/mol |
Nombre IUPAC |
(2-ethyl-3,4-difluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BF2O2/c1-2-5-6(9(12)13)3-4-7(10)8(5)11/h3-4,12-13H,2H2,1H3 |
Clave InChI |
LVBOABJFLUKUTL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)F)F)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


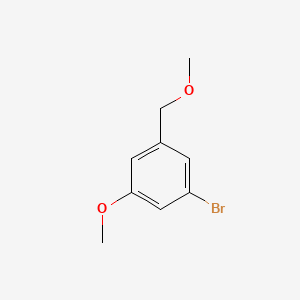

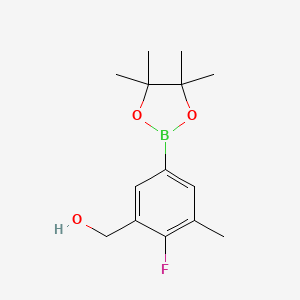
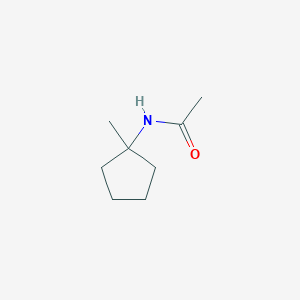
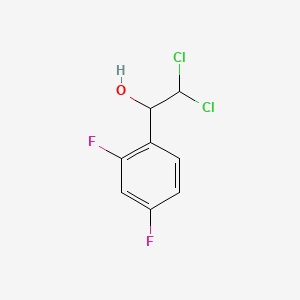
![(9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate](/img/structure/B14027669.png)
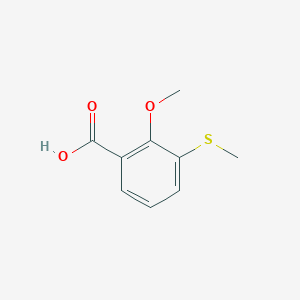
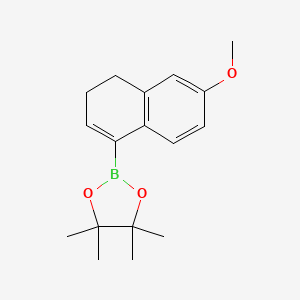
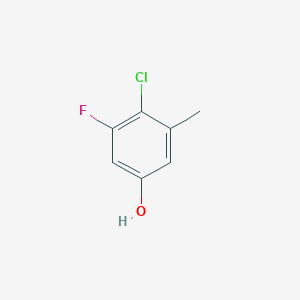
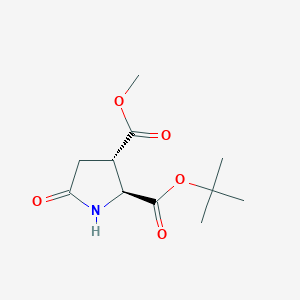

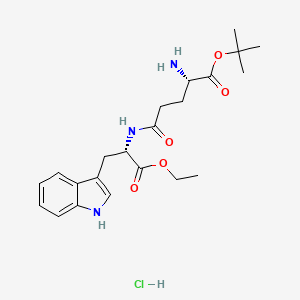
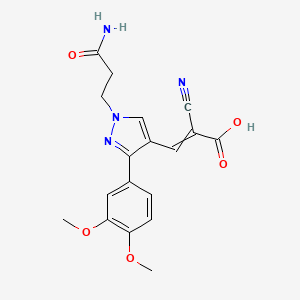
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14027720.png)
